3,3'-Bis(dioctyloxyphosphinothioylthio)-N,N'-oxybis(methylene)dipropionamide
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Overview
Description
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide is a complex organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of phosphinothioyl and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dioctyl phosphorochloridate with a thiol compound to form the phosphinothioyl intermediate. This intermediate is then reacted with N,N’-oxybis(methylene)dipropionamide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide can undergo various chemical reactions, including:
Oxidation: The phosphinothioyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphinothioyl groups typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide involves its interaction with specific molecular targets. The phosphinothioyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The amide groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: This compound shares similar phosphinothioyl functionality but differs in its overall structure and reactivity.
3,3’-Bis(indolyl)methanes: These compounds have similar bis-functional groups but differ in their core structure and applications.
Uniqueness
3,3’-Bis(dioctyloxyphosphinothioylthio)-N,N’-oxybis(methylene)dipropionamide is unique due to its combination of phosphinothioyl and amide functionalities, which provide a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
793710-14-2 |
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Molecular Formula |
C40H82N2O7P2S4 |
Molecular Weight |
893.3 g/mol |
IUPAC Name |
3-dioctoxyphosphinothioylsulfanyl-N-[(3-dioctoxyphosphinothioylsulfanylpropanoylamino)methoxymethyl]propanamide |
InChI |
InChI=1S/C40H82N2O7P2S4/c1-5-9-13-17-21-25-31-46-50(52,47-32-26-22-18-14-10-6-2)54-35-29-39(43)41-37-45-38-42-40(44)30-36-55-51(53,48-33-27-23-19-15-11-7-3)49-34-28-24-20-16-12-8-4/h5-38H2,1-4H3,(H,41,43)(H,42,44) |
InChI Key |
ZPYXJFWMHVMKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)SCCC(=O)NCOCNC(=O)CCSP(=S)(OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
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